3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications . The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a butanoic acid moiety, making it an interesting target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The resulting tert-butoxycarbonyl-protected piperidine is then reacted with butanoic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability . Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, including piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acids, bases, or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its structural features.
Medicine: Investigated for potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the piperidine ring, allowing selective reactions to occur at other sites in the molecule . This protection can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets or undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid: A similar compound with a different substitution pattern on the piperidine ring.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Another related compound with a piperazine ring instead of piperidine.
1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)azetidine-3-carboxylic acid: A compound with an azetidine ring fused to the piperidine.
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is unique due to its specific substitution pattern and the presence of both a tert-butoxycarbonyl-protected piperidine ring and a butanoic acid moiety. This combination of features makes it a valuable scaffold for various synthetic and research applications .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYWTYGEMCKQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334495-20-3 | |
Record name | 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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